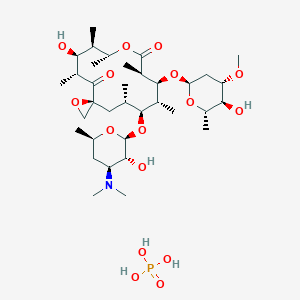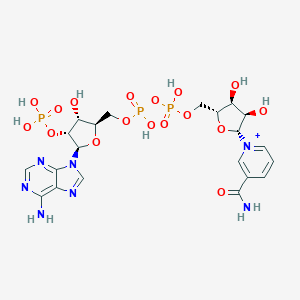
3-Methyl-2-nitrosobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-nitrosobenzaldehyde (MNB) is a synthetic organic compound that belongs to the family of nitrosobenzoic acid derivatives. MNB is widely used in the scientific research community as a versatile reagent for the synthesis of various organic compounds. MNB has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery.
Mechanism Of Action
The mechanism of action of 3-Methyl-2-nitrosobenzaldehyde is not fully understood. However, it is believed that 3-Methyl-2-nitrosobenzaldehyde exerts its biological effects by interacting with cellular proteins and enzymes, leading to the inhibition of their activity. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical And Physiological Effects
3-Methyl-2-nitrosobenzaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. 3-Methyl-2-nitrosobenzaldehyde has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential antibacterial and antifungal agent. 3-Methyl-2-nitrosobenzaldehyde has also been shown to inhibit the replication of various viruses, making it a potential antiviral agent. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methyl-2-nitrosobenzaldehyde in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery. However, one of the main limitations of using 3-Methyl-2-nitrosobenzaldehyde is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 3-Methyl-2-nitrosobenzaldehyde in scientific research. One potential direction is the development of novel drugs for the treatment of various diseases, including cancer. Another potential direction is the use of 3-Methyl-2-nitrosobenzaldehyde as a tool for the study of cellular proteins and enzymes. Additionally, the synthesis of novel derivatives of 3-Methyl-2-nitrosobenzaldehyde may lead to the discovery of new biological activities and potential drug candidates.
Synthesis Methods
The synthesis of 3-Methyl-2-nitrosobenzaldehyde involves the reaction of 3-methyl-2-nitrobenzaldehyde with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 3-Methyl-2-nitrosobenzaldehyde.
Scientific Research Applications
3-Methyl-2-nitrosobenzaldehyde has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-Methyl-2-nitrosobenzaldehyde has been used in the development of novel drugs for the treatment of various diseases.
properties
CAS RN |
143631-89-4 |
|---|---|
Product Name |
3-Methyl-2-nitrosobenzaldehyde |
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-2-nitrosobenzaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-3-2-4-7(5-10)8(6)9-11/h2-5H,1H3 |
InChI Key |
VOQDWFPPJQVSTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
synonyms |
Benzaldehyde, 3-methyl-2-nitroso- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)



![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)




